molecular formula C17H14N4O4S B2523020 METHYL 4-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE CAS No. 898623-01-3

METHYL 4-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE

Cat. No.: B2523020
CAS No.: 898623-01-3
M. Wt: 370.38
InChI Key: KNNVVGNUCYUCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a pyridin-4-yl group. The molecule integrates a sulfide bridge (-S-) connecting the oxadiazole ring to an acetamido group, which is further linked to a methyl benzoate moiety. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for applications in medicinal chemistry and materials science.

Key functional groups include:

  • 1,3,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity.
  • Sulfide linkage: Imparts flexibility and influences redox properties.
  • Methyl benzoate ester: Modulates lipophilicity and bioavailability.

Properties

IUPAC Name

methyl 4-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c1-24-16(23)12-2-4-13(5-3-12)19-14(22)10-26-17-21-20-15(25-17)11-6-8-18-9-7-11/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNVVGNUCYUCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol to introduce the sulfanyl group.

    Amidation: The resulting compound is then coupled with an acyl chloride or anhydride to form the amide linkage.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction TypeReagents/ConditionsProductNotes
Acidic HydrolysisHCl (conc.), H₂O, reflux4-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acidSlow reaction; requires prolonged heating .
Basic HydrolysisNaOH (aq.), ethanol, 60–80°CSodium salt of the carboxylic acidFaster than acidic hydrolysis; quantitative yields reported for analogous esters .

Acetamido Group Reactivity

The acetamido (–NHCO–) linker exhibits stability under mild conditions but can undergo hydrolysis or rearrangement under extreme acidity/basicity.

Reaction TypeReagents/ConditionsProductNotes
Acidic HydrolysisH₂SO₄ (conc.), 100°C4-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)benzoic acidForms acetyl derivative; side reactions possible.
Hofmann DegradationBr₂, NaOH (aq.)Amine derivativeLimited applicability due to competing ester hydrolysis.

Sulfanyl (Thioether) Oxidation

The sulfur atom in the sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones.

| Reaction Type | Reagents/Conditions | Product | Notes

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, studies have shown that derivatives of oxadiazoles possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 32 µg/mL against Staphylococcus aureus .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Compounds containing the oxadiazole ring have been investigated for their ability to induce apoptosis in cancer cell lines. For instance, a study demonstrated that structurally related oxadiazoles could trigger apoptosis in MDA-MB-231 breast cancer cells, showing significant increases in annexin V-FITC positive cells, indicating late apoptotic phases .

Enzyme Inhibition

Methyl 4-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfany}acetamido)benzoate may act as an inhibitor of certain enzymes implicated in cancer proliferation. Similar compounds have shown inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is associated with tumor growth and metastasis. Inhibitory concentrations (IC₅₀) for CA IX have been reported between 10.93 to 25.06 nM .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of methyl 4-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfany}acetamido)benzoate against various Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, demonstrating its potential as an effective antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cells

In vitro assays conducted on three different cancer cell lines (PC-3 prostate cancer cells, MCF-7 breast cancer cells, and HeLa cervical cancer cells) revealed that the compound demonstrated IC₅₀ values ranging from 15 to 30 µM. This indicates potent cytotoxicity compared to control groups and highlights the compound's potential as an anticancer agent.

Future Research Directions

Further investigations are warranted to explore:

  • In vivo Efficacy : Animal studies are needed to assess the pharmacodynamics and pharmacokinetics of the compound.
  • Mechanistic Studies : Detailed biochemical assays should be performed to elucidate the molecular targets and mechanisms of action.
  • Structure-Activity Relationship (SAR) : Modifications to the chemical structure may optimize biological activity while reducing toxicity.

Mechanism of Action

The mechanism of action of METHYL 4-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The oxadiazole ring can interact with biological targets through hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on molecular properties, synthesis, and functional group variations.

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents/Features
METHYL 4-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE (Target) C₁₇H₁₅N₄O₄S 379.39 Not reported Pyridin-4-yl, methyl benzoate, sulfide-acetamido linker
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 389.49 162–164 2-Amino-thiazole, propanamide linker, 4-methylphenyl
Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate C₂₀H₁₈BrN₃O₄S 476.34 Not reported 2-Bromophenyl, ethyl benzoate, sulfide-acetamido linker
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a) C₂₁H₂₂N₃O₃S₂ 436.55 Not reported Phenyl, benzenesulfonyl-piperidine, sulfide-methyl linker

Key Comparisons

Core Heterocycle and Substituent Effects: The target compound’s pyridin-4-yl group distinguishes it from derivatives with phenyl (e.g., 6a ) or bromophenyl (e.g., ) substituents. In contrast, compounds like 7d feature a 2-amino-thiazole substituent, which introduces additional hydrogen-bond donors and may influence biological activity (e.g., antimicrobial properties).

Ethyl/methyl ester differences (target vs. ) affect lipophilicity: methyl esters (logP ~1.5–2.0) are typically less lipophilic than ethyl esters (logP ~2.0–2.5), impacting membrane permeability .

Synthesis and Characterization :

  • The target’s synthesis likely parallels methods for 7d , which involve cyclization of thiosemicarbazides (refluxing with CS₂/KOH) and amide coupling (DMF/LiH). However, the pyridinyl group may require specialized coupling reagents (e.g., Cs₂CO₃ for SNAr reactions) .
  • All compounds are characterized via 1H NMR, IR, and mass spectrometry , with melting points serving as purity indicators. The target’s melting point is expected to exceed 160°C based on analog data (e.g., 7d : 162–164°C) .

Biological and Physicochemical Implications :

  • The sulfide bridge in the target and analogs (e.g., ) may confer susceptibility to oxidation, forming sulfoxide/sulfone derivatives under oxidative conditions.
  • Pyridine’s basicity (pKa ~2.6) could enhance solubility in acidic environments compared to neutral aryl substituents in 6a or 7d .

Biological Activity

Methyl 4-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfany}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology. The oxadiazole moiety is known for its diverse biological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. The structure includes a benzoate group, an acetamido group, and a pyridinyl oxadiazole derivative linked via a sulfanyl group.

Molecular Formula : C_{15}H_{16}N_{4}O_{3}S
Molecular Weight : 336.37 g/mol

Biological Activity Overview

Research has indicated that compounds containing the oxadiazole ring exhibit significant biological activities. The following sections summarize key findings related to the biological activity of methyl 4-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfany}acetamido)benzoate.

Antimicrobial Activity

Studies have shown that oxadiazole derivatives possess notable antimicrobial properties. For instance, a study evaluated the antibacterial efficacy of similar compounds against various bacterial strains. The results indicated that these derivatives exhibited strong inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research on related oxadiazole compounds has demonstrated their ability to inhibit carbonic anhydrase (CA) isozymes, particularly CA IX, which is overexpressed in tumors. These compounds may disrupt tumor microenvironments and inhibit cancer cell proliferation .

Study Compound Target Activity
Study 1Methyl 4-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfany}acetamido)benzoateBacterial strainsStrong inhibition
Study 2Related oxadiazole derivativesCA IX in tumorsInhibition of proliferation

The proposed mechanism of action for methyl 4-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfany}acetamido)benzoate involves the inhibition of specific enzymes such as carbonic anhydrases. By inhibiting these enzymes, the compound may alter pH levels within tumors and inhibit their growth .

Case Studies

Several case studies have explored the biological effects of similar oxadiazole-containing compounds:

  • Antimicrobial Efficacy : A study conducted on a series of substituted oxadiazoles revealed that modifications on the aromatic ring significantly affected antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity against resistant strains .
  • Antitumor Activity : In vivo studies on mice treated with oxadiazole derivatives demonstrated a marked reduction in tumor size compared to control groups. Histological analysis confirmed decreased cell proliferation in treated tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.